1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea
Overview
Description
CAP-1 is an inhibitor of HIV-1 capsid formation.
Scientific Research Applications
Synthesis and Chemical Properties
Acaricidal Activity : A study has synthesized new N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl) ureas and thioureas, showing acaricidal activity to some extent. This suggests potential applications in pest control (Xie Xian-ye, 2007).
Antiviral Properties : Thiophenoyl-, Furoyl- and Pyrroylureas, including N-(2-Furanoyl)urea, have been shown to exhibit antiviral activity (O'sullivan & Wallis, 1975).
Synthesis of Tetrahydropyrimidinones : 5-Aryl-2-furaldehydes react with ethyl acetoacetate or acetylacetone and (thio)-urea, yielding a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).
α-Ureidoalkylation Reaction : Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has led to the synthesis of new glycoluril hydrochlorides, contributing to the expansion of urea derivatives (Gazieva et al., 2009).
Urease Active Site Study : Dinuclear nickel(II) complexes involving the compound have been studied for their relevance to the urease active site, indicating its use in biochemical research (Amase et al., 2005).
Pharmacological Research Tool : The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights its potential as a pharmacological research tool (Croston et al., 2002).
Synthesis of Pyrimidine-4(3H)-ones : CF3S(O)n-containing enaminones have been used to synthesize 2,5-substituted 4(3H)-pyrimidones, showcasing the compound's role in advanced organic synthesis (Sokolenko et al., 2017).
Preparation of Anticancer Agents : The synthesis of 1-aryl-3-(2-chloroethyl) ureas, potentially derived from this compound, has been explored for their potential as anticancer agents (Gaudreault et al., 1988).
HIV-1 Capsid Assembly Inhibition : A study on the structure of the antiviral assembly inhibitor CAP-1 complex with the HIV-1 CA protein demonstrates the application of this compound in HIV research (Kelly et al., 2007).
Organometallic Chemistry : Preparation and spectroscopic studies of cyclic urea adducts of triphenyl-tin and -lead halides indicate its use in organometallic chemistry and ligand studies (Aitken & Onyszchuk, 1985).
properties
CAS RN |
564475-13-4 |
---|---|
Product Name |
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea |
Molecular Formula |
C18H24ClN3O2S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-4-5-14(10-17(13)19)21-18(23)20-8-9-25-12-16-7-6-15(24-16)11-22(2)3/h4-7,10H,8-9,11-12H2,1-3H3,(H2,20,21,23) |
InChI Key |
WEYNBWVKOYCCQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Appearance |
Solid powder |
Other CAS RN |
564475-13-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CAP-1; CAP 1; CAP1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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